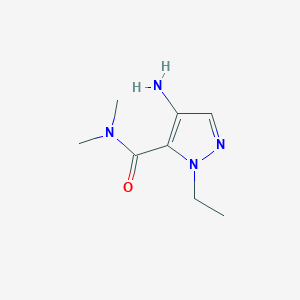

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the CAS Number: 1004643-40-6 . It has a molecular weight of 182.23 .

Synthesis Analysis

The synthesis of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” and its derivatives is a topic of interest in the field of organic chemistry . The protocol for the synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This method utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis

The molecular structure of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” can be represented by the Inchi Code: 1S/C8H14N4O/c1-4-12-7 (6 (9)5-10-12)8 (13)11 (2)3/h5H,4,9H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide” include a molecular weight of 182.23 .Applications De Recherche Scientifique

Synthetic Intermediates

Pyrazole-containing compounds, such as “4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide”, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biological Applications

Pyrazole derivatives have been found to possess diverse and valuable biological properties. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Photophysical Properties

Pyrazoles have been found to possess valuable photophysical properties. This makes them useful in various applications, including the development of new materials and technologies .

Agricultural Applications

Pyrazoles also hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They can be used in the development of new pesticides and herbicides .

Organic Chemistry

The synthesis of pyrazole derivatives is an important area of organic chemistry. Efficient and selective synthesis methods for these compounds can lead to the production of industrially and pharmaceutically crucial chemicals .

Medicinal Chemistry

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They are highly valued in medicinal chemistry for their diverse biological activities .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent binding .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (18223) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives are known to induce a variety of cellular responses, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide. These factors can include pH, temperature, and the presence of other molecules in the cellular environment .

Propriétés

IUPAC Name |

4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFLWFMWDUUYGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)